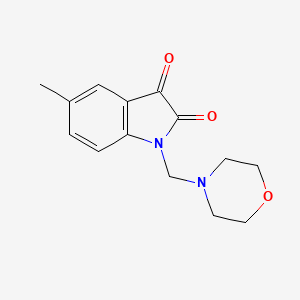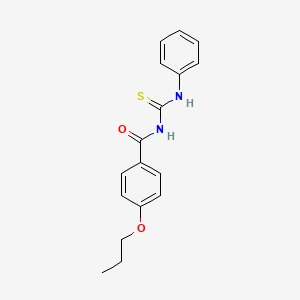![molecular formula C12H22N2O B5141909 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine, also known as IAC, is a chemical compound that has been widely used in scientific research due to its unique properties. IAC is a potent DNA alkylating agent that has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In
Mechanism of Action
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine works by binding to DNA and causing DNA damage. This damage leads to the activation of various cell signaling pathways, which ultimately results in cell death. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to induce DNA cross-linking, which prevents DNA replication and cell division. This mechanism of action makes 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine a potent anticancer agent.
Biochemical and Physiological Effects
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA damage. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to activate various cell signaling pathways, including the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is also highly toxic, which limits its use in lab experiments. The toxicity of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine also makes it difficult to administer in vivo, as it can cause severe side effects.
Future Directions
There are several future directions for the study of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. One area of research is the development of new, more efficient synthesis methods for 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. Another area of research is the development of new formulations of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine that can be administered in vivo with minimal toxicity. Additionally, further research is needed to understand the mechanism of action of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine and its potential use in gene therapy.
Synthesis Methods
The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine involves the reaction of piperidine with isobutyraldehyde and aziridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition to its anticancer properties, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to cancer cells.
properties
IUPAC Name |
[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGLWRCIRODRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)

![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
